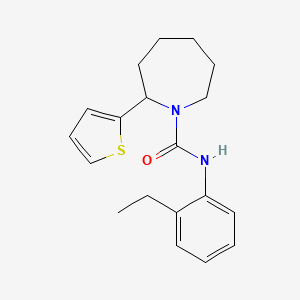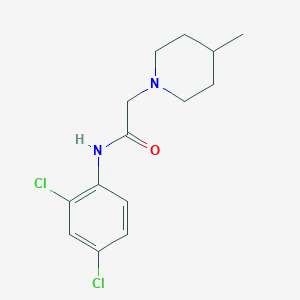![molecular formula C19H28O5 B4976384 Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate](/img/structure/B4976384.png)
Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate is a synthetic compound that belongs to the malonate familyIt is commonly used in organic synthesis due to its ability to undergo nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate involves the reaction of diethyl malonate with 4-(2,3-dimethylphenoxy)butyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the malonate group.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a reagent for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted malonates, while oxidation and reduction reactions yield oxidized or reduced derivatives of the compound.
Scientific Research Applications
Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate involves the modulation of several cellular signaling pathways. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance. Additionally, it inhibits the activity of enzymes involved in lipid biosynthesis, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate compound used in organic synthesis.
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate: A closely related compound with similar properties.
Uniqueness
Diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit potential therapeutic properties. Its ability to modulate cellular signaling pathways and inhibit lipid biosynthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
diethyl 2-[4-(2,3-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)11-7-8-13-24-17-12-9-10-14(3)15(17)4/h9-10,12,16H,5-8,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWCNNZYLCKMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC(=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)

![N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)



![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4976381.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
